Ethyl 2-bromothiazole-4-carboxylate
CAS No.: 100367-77-9
Cat. No.: VC20746247
Molecular Formula: C6H6BrNO2S
Molecular Weight: 236.09 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100367-77-9 |
---|---|
Molecular Formula | C6H6BrNO2S |
Molecular Weight | 236.09 g/mol |
IUPAC Name | ethyl 2-bromo-1,3-thiazole-4-carboxylate |
Standard InChI | InChI=1S/C6H6BrNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 |
Standard InChI Key | CNHISCQPKKGDPO-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CSC(=N1)Br |
Canonical SMILES | CCOC(=O)C1=CSC(=N1)Br |
Chemical Properties and Structure
Ethyl 2-bromothiazole-4-carboxylate has the molecular formula C6H6BrNO2S with a molecular weight of 236.09 g/mol . The structure consists of a thiazole ring (a five-membered aromatic heterocycle containing both sulfur and nitrogen) with a bromine atom at the 2-position and an ethyl carboxylate group (-COOC2H5) at the 4-position. This specific arrangement of functional groups contributes to the compound's chemical reactivity and utility in organic synthesis.
The electronic structure of the thiazole core gives the compound unique reactivity patterns. The presence of both the bromine (an electron-withdrawing group) and the carboxylate functionality creates an electron-deficient system that is susceptible to nucleophilic substitution reactions, particularly at the 2-position where the bromine atom is located. The compound's InChI representation (InChI=1S/C6H6BrNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3) and SMILES notation (S1C=C(C(OCC)=O)N=C1Br) provide standardized representations of its molecular structure .
Physical Properties
Ethyl 2-bromothiazole-4-carboxylate exhibits distinct physical characteristics that are important for its handling, storage, and application in chemical processes. Understanding these properties is essential for researchers working with this compound.
Data Table of Physical Properties
The compound's physical properties indicate that it is a relatively stable solid at room temperature but should be stored in cool conditions and protected from light and moisture to prevent degradation. Its solubility in methanol suggests compatibility with common organic solvents used in laboratory settings, which facilitates its use in various chemical reactions and purification procedures .
Synthesis Methods
Ethyl 2-bromothiazole-4-carboxylate can be synthesized through several routes, with the most common being the bromination of ethyl 2-amino-1,3-thiazole-4-carboxylate. This transformation involves a diazotization-bromination sequence that replaces the amino group with a bromine atom.
Detailed Synthesis Procedure
One well-documented synthesis method involves the following steps:
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A solution of ethyl 2-aminothiazole-4-carboxylate (100 g, 581 mmol) and copper(II) bromide (195 g, 871 mmol) is prepared in acetonitrile (1000 ml) and cooled to 0°C.
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Tert-butylnitrite (104 ml, 871 mmol) is added dropwise to the solution.
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The reaction mixture is warmed to room temperature and stirred for 12 hours.
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After the reaction is complete, the mixture is diluted with ethyl acetate (1000 ml) and water (3000 ml), then acidified to pH 2 using 1N hydrochloric acid.
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The layers are separated, and the aqueous layer is extracted three times with ethyl acetate (500 ml each time).
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by recrystallization from hexane to obtain pure ethyl 2-bromo-1,3-thiazole-4-carboxylate .
This procedure typically yields about 84% of the desired product. The reaction mechanism involves the formation of a diazonium intermediate, which undergoes nucleophilic substitution with the bromide ion, facilitated by the copper catalyst . The use of tert-butylnitrite as the diazotization agent and copper(II) bromide as both the bromide source and catalyst is a key feature of this synthetic approach.
Chemical Reactivity
Ethyl 2-bromothiazole-4-carboxylate demonstrates versatile chemical reactivity, largely due to the presence of the bromine atom at the 2-position of the thiazole ring and the carboxylate ester functionality at the 4-position. These features make it a valuable building block in organic synthesis.
Applications
Ethyl 2-bromothiazole-4-carboxylate finds applications across several scientific domains, primarily due to its versatile reactivity profile and the biological significance of thiazole derivatives. Some of the key applications include:
In pharmaceutical research, the compound serves as an important intermediate in the synthesis of biologically active molecules. Thiazole-containing compounds have shown various pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The ability to selectively functionalize the 2-position through the displacement of the bromine atom allows for the rapid generation of diverse compound libraries for drug discovery efforts.
In organic synthesis, ethyl 2-bromothiazole-4-carboxylate functions as a versatile building block for the construction of more complex heterocyclic systems. The thiazole ring is a common structural motif in many natural products and synthetic compounds of interest. The presence of both the reactive bromine at the 2-position and the carboxylate functionality at the 4-position enables sequential modification and elaboration of the molecule through various synthetic transformations.
The compound has also been utilized in materials science, particularly in the development of functional materials with specific electronic, optical, or sensing properties. Thiazole-based compounds can exhibit interesting photophysical properties, making them useful in the design of fluorescent probes, light-emitting materials, and photosensitizers.
When working with ethyl 2-bromothiazole-4-carboxylate, appropriate personal protective equipment (PPE) should be worn, including gloves, eye protection, and lab coats. The compound should be handled in a well-ventilated area or fume hood to minimize inhalation exposure. Storage should be in a cool, dry place, protected from light and moisture, preferably at temperatures between 2°C and 8°C as recommended by suppliers .
Due to its irritant properties, contact with skin, eyes, and mucous membranes should be avoided. In case of accidental contact, the affected area should be thoroughly washed with water. Emergency eyewash stations and safety showers should be readily accessible in areas where this compound is handled.
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